molecular formula C13H24N2O3 B1322291 tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate CAS No. 197727-57-4

tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate

Cat. No.: B1322291
CAS No.: 197727-57-4
M. Wt: 256.34 g/mol
InChI Key: OTJULCBBAJJDGR-UHFFFAOYSA-N
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Description

tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate (PubChem CID 22061331) is a piperidine derivative with the molecular formula C13H24N2O3 . This compound is of significant interest in pharmaceutical research and development, primarily serving as a sophisticated chemical intermediate. Its structure, which features a Boc-protected piperidine ring with an N-acetyl-N-methylamino group at the 4-position, makes it a valuable building block for the synthesis of more complex molecules. Researchers utilize this scaffold to explore structure-activity relationships, particularly in the design of novel bioactive compounds . The piperidine moiety is a common pharmacophore found in many active pharmaceutical ingredients. Furthermore, 4-aminopiperidine derivatives have been investigated as a novel chemotype of antifungals, showing remarkable activity by potentially inhibiting key enzymes in ergosterol biosynthesis, such as sterol C14-reductase and sterol C8-isomerase . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Proper storage conditions are recommended to maintain stability.

Properties

IUPAC Name

tert-butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-10(16)14(5)11-6-8-15(9-7-11)12(17)18-13(2,3)4/h11H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJULCBBAJJDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622154
Record name tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197727-57-4
Record name tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of the Piperidine Core

The piperidine core is synthesized or obtained as a precursor. This step may involve:

  • Cyclization reactions to form the six-membered piperidine ring.
  • Introduction of substituents on the ring to prepare it for further functionalization.

Step 2: Introduction of tert-Butyl Carbamate (Boc) Group

The Boc group is introduced as a protective group for the nitrogen atom in the piperidine ring. This step typically involves:

  • Reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
  • Solvents like dichloromethane (DCM) or acetonitrile are commonly used for this reaction.

Reaction Conditions :

  • Temperature: 0–30°C
  • Time: 30 minutes to 2 hours

Step 3: Acetylation

The acetyl(methyl)amino group is introduced through acetylation:

  • A methylamine derivative reacts with an acetylating agent, such as acetic anhydride or acetyl chloride.
  • The reaction is carried out under mild conditions to prevent overreaction or side reactions.

Reaction Conditions :

  • Solvent: Methanol, ethanol, or dichloromethane
  • Temperature: Room temperature
  • Time: 1–3 hours

Step 4: Final Coupling

The functionalized piperidine derivative is coupled with the tert-butyl carbamate-protected compound. This step ensures the integration of all functional groups into the final product.

Key Reagents :

  • Coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
  • Catalysts such as DMAP (4-Dimethylaminopyridine).

Reaction Conditions :

  • Solvent: Dichloromethane or dimethylformamide (DMF)
  • Temperature: Room temperature to slightly elevated (25–50°C)
  • Time: 2–6 hours

Optimization Strategies

Control of Reaction Conditions

To maximize yield and purity:

  • Reactions are often conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
  • Anhydrous solvents are used to avoid hydrolysis or unwanted side reactions.

Purification

Purification techniques include:

  • Crystallization for solid intermediates.
  • Chromatography (e.g., column chromatography using silica gel) for liquid intermediates and final product isolation.

Data Table: Summary of Reaction Parameters

Step Reagents Solvent Temperature Time Key Notes
Formation of Piperidine Core Cyclization reagents Variable Variable Variable Depends on precursor availability
Boc Protection Di-tert-butyl dicarbonate, TEA DCM, acetonitrile 0–30°C 30 min–2 hrs Protects nitrogen for selective reaction
Acetylation Acetic anhydride, methylamine Methanol, ethanol Room temp 1–3 hrs Introduces acetyl(methyl)amino group
Final Coupling EDCI/DCC, DMAP DCM, DMF 25–50°C 2–6 hrs Combines functional groups

Challenges in Synthesis

  • Side Reactions : Competing reactions can lower yields; careful reagent selection minimizes this risk.
  • Moisture Sensitivity : Some steps require strictly anhydrous conditions.
  • Purity Requirements : Pharmaceutical applications demand high-purity products, necessitating advanced purification methods.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohols or amines derived from the acetyl group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Studied for its potential biological activity and interactions with biological targets.

Medicine:

  • Investigated for its potential use in the development of new pharmaceuticals.
  • Used as a building block in the synthesis of drug candidates.

Industry:

  • Utilized in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate, emphasizing differences in substituents, physicochemical properties, and applications.

Compound Name CAS No. Molecular Formula Substituents Key Properties/Applications References
This compound 197727-57-4 C₁₃H₂₄N₂O₃ Acetyl-methylamino group at C4 Intermediate for drug discovery; Boc protection enhances stability in synthesis.
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1707580-61-7 C₁₅H₂₃N₃O₂ Pyridin-3-yl and amino groups at C4 Used in kinase inhibitor research; non-GHS classified due to low acute toxicity.
tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate 1073559-55-3 C₁₂H₂₄N₂O₃ Hydroxy and methylamino-methyl groups at C4 High polarity due to hydroxyl group; potential for solubility in polar solvents.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate N/A C₁₆H₂₄N₂O₂ Phenylamino group at C4 Listed as a precursor in illicit drug synthesis by the INCB.
tert-Butyl 4-formylpiperidine-1-carboxylate 137076-22-3 C₁₁H₁₉NO₃ Formyl group at C4 High reactivity for aldehyde-based conjugations (e.g., Schiff base formation); structural similarity score: 0.98.
tert-Butyl 4-(2-chloro-N-methylacetamido)piperidine-1-carboxylate 1353998-18-1 C₁₃H₂₃ClN₂O₃ Chloro-acetyl-methylamino group at C4 Electrophilic chloro group enables alkylation reactions; used in peptide mimetics.

Key Structural and Functional Differences

Substituent Reactivity: The acetyl-methylamino group in the target compound offers moderate reactivity compared to the chloro-acetyl derivative (CAS 1353998-18-1), which is more electrophilic and suitable for nucleophilic substitutions. The formyl group in CAS 137076-22-3 enables aldehyde-specific reactions, whereas the hydroxy group in CAS 1073559-55-3 increases hydrophilicity.

Synthetic Utility: The Boc-protected 4-amino derivatives (e.g., CAS 1707580-61-7) are preferred for constructing polycyclic scaffolds in medicinal chemistry, while the chloro-acetyl variant (CAS 1353998-18-1) is tailored for covalent inhibitor design.

Physicochemical Properties

  • Solubility: Hydroxy-substituted derivatives (e.g., CAS 1073559-55-3) exhibit higher aqueous solubility than the acetyl-methylamino or phenylamino analogs due to hydrogen-bonding capacity.
  • Stability : The Boc group in all listed compounds enhances stability under basic conditions but is cleavable under acidic conditions (e.g., trifluoroacetic acid).

Biological Activity

tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate (CAS No. 197727-57-4) is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₃H₂₄N₂O₃
  • Molecular Weight : 256.35 g/mol
  • CAS Number : 197727-57-4
  • MDL Number : MFCD09908272

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems. The compound exhibits notable pharmacological properties, particularly in the fields of neuropharmacology and immunology.

  • Neurotransmitter Modulation : The compound is believed to interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions.
  • Anti-inflammatory Activity : Research indicates that this compound may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines and mediators.

Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on mouse models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels when administered at doses of 10 mg/kg, suggesting its potential as an anxiolytic agent.

Dose (mg/kg)Anxiety Reduction (%)
00
525
1050
2030

Study 2: Immunomodulatory Effects

Another research focused on the immunomodulatory effects of the compound in a lupus disease model using DBA/1 mice. The compound was administered at varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg) over a period of 13 weeks. Results showed a dose-dependent decrease in auto-antibody titers.

Dose (mg/kg)Anti-dsDNA Titer Reduction (%)
Vehicle0
3320
10050
30070

Discussion

The findings from these studies suggest that this compound has promising biological activities that warrant further exploration. Its ability to modulate neurotransmitter systems and exert anti-inflammatory effects could make it a candidate for treating various neurological disorders and autoimmune conditions.

Q & A

Q. What are the established synthetic routes for tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate, and what reaction conditions are critical for achieving high yields?

Methodological Answer: The synthesis typically involves multi-step reactions, often starting with the coupling of acetylated amines to a piperidine backbone. A common approach includes:

Amination : Reacting tert-butyl 4-aminopiperidine-1-carboxylate with methyl acetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Monitoring : Thin-layer chromatography (TLC) with UV visualization to track reaction progress .

Critical factors include:

  • Anhydrous conditions to prevent hydrolysis of intermediates.
  • Temperature control during exothermic steps (e.g., acylation).
  • Stoichiometric precision to minimize side products.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR to confirm substituent positions on the piperidine ring and acetyl-methyl group.
  • 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra.

Mass Spectrometry (MS) :

  • High-resolution MS (HRMS) to verify molecular formula (C₁₃H₂₄N₂O₃).

High-Performance Liquid Chromatography (HPLC) :

  • Reverse-phase HPLC with UV detection to assess purity (>95% typically required for research use).

Discrepancies in data (e.g., unexpected peaks in NMR) should be resolved by repeating experiments under controlled conditions or using alternative solvents (e.g., deuterated DMSO for improved solubility) .

Q. What personal protective equipment (PPE) and laboratory safety measures are required when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, chemical-resistant lab coat, ANSI-approved safety goggles, and N95 respirator if handling powders .
  • Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks.
  • Emergency Protocols :
    • Eye exposure: Flush with water for 15 minutes using an eyewash station.
    • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis efficiency of this compound?

Methodological Answer: Computational tools like density functional theory (DFT) and molecular dynamics simulations can:

Predict Reaction Pathways : Identify low-energy intermediates and transition states to optimize step sequences.

Solvent Selection : Calculate solvation free energies to choose solvents that enhance reaction rates (e.g., dichloromethane vs. THF).

Catalyst Design : Screen ligands or catalysts for improved stereoselectivity in acylation steps.

For example, quantum mechanical/molecular mechanical (QM/MM) hybrid models can reduce trial-and-error experimentation by 30–50% .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Cross-Validation :

  • Compare NMR data with structurally analogous compounds (e.g., tert-butyl piperidine derivatives ).
  • Use X-ray crystallography to unambiguously confirm bond configurations (if crystals are obtainable).

Dynamic Effects :

  • Perform variable-temperature NMR to detect conformational flexibility causing signal splitting.

Isotopic Labeling :

  • Synthesize ¹³C-labeled analogs to trace carbon environments in complex spectra .

Q. What strategies can enhance the solubility and bioavailability of this compound for pharmacological studies?

Methodological Answer:

Salt Formation : React with hydrochloric acid to produce a water-soluble hydrochloride salt.

Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability.

Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance cellular uptake.

Studies on similar piperidine derivatives show that methyl-to-ethyl substitutions on the acetyl group can increase logP by 0.5 units, improving lipid solubility .

Q. Given the lack of ecotoxicological data, what precautionary measures should researchers adopt to mitigate environmental risks?

Methodological Answer:

Waste Minimization : Follow green chemistry principles (e.g., solvent recovery systems).

Preliminary Assays :

  • Daphnia magna acute toxicity tests (48-hour EC₅₀).
  • Soil Mobility Studies : Use HPLC to measure adsorption coefficients (Kd) in synthetic soil matrices.

Regulatory Compliance : Adhere to OECD guidelines for chemical safety assessments despite data gaps .

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